molecular formula C22H26O2 B14248964 1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one CAS No. 270063-19-9

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one

Cat. No.: B14248964
CAS No.: 270063-19-9
M. Wt: 322.4 g/mol
InChI Key: QARWUECLJRZXPG-HMFYCAOWSA-N
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Description

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of methoxy and methyl groups at specific positions using reagents like methyl iodide and methanol.

    Purification: Purification of the final product using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with specific receptors in the body to exert its effects.

    Modulating Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar cyclopenta[a]phenanthrene structure.

Uniqueness

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical properties.

Properties

CAS No.

270063-19-9

Molecular Formula

C22H26O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one

InChI

InChI=1S/C22H26O2/c1-4-21(23)20-10-9-19-18-7-5-14-13-15(24-3)6-8-16(14)17(18)11-12-22(19,20)2/h6,8-10,13,17-18H,4-5,7,11-12H2,1-3H3/t17-,18-,22+/m1/s1

InChI Key

QARWUECLJRZXPG-HMFYCAOWSA-N

Isomeric SMILES

CCC(=O)C1=CC=C2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C

Canonical SMILES

CCC(=O)C1=CC=C2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C

Origin of Product

United States

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